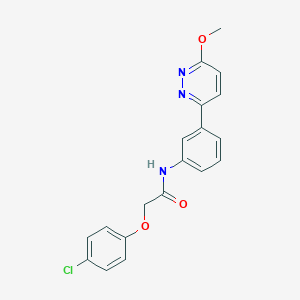
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25ClN4O2 and its molecular weight is 412.92. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide and its derivatives have been explored in various chemical syntheses and applications due to their unique structural properties. One study detailed the application of alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates in the synthesis of 3-heteroarylindoles, showcasing the compound's utility in forming condensed indolylpyrimidones and indolylpyranones through reactions with α-heteroarylamines and C,O-1,3-dinucleophiles, respectively (Jakše et al., 2004). Another research effort involved the synthesis of 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide for selective molecular recognition of nucleotides in aqueous solutions, highlighting the compound's potential in biochemical applications (Gao et al., 2003).
Pharmacological Modulation
The pharmacological landscape has also been enriched by studies on indole-based compounds. Optimization of chemical functionalities of indole-2-carboxamides, for instance, has improved allosteric modulation parameters for the cannabinoid receptor 1 (CB1), identifying critical structural requirements for allosteric modulation (Khurana et al., 2014). This indicates potential therapeutic applications in modulating CB1 receptor activities.
Neuroscientific Research
In neuroscience, the use of radiofluorinated derivatives of indole-based compounds for positron emission tomography (PET) imaging has facilitated the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, contributing significantly to diagnostic and therapeutic strategies (Shoghi-Jadid et al., 2002).
Polymer Science and Material Chemistry
The compound's derivatives have found applications in polymer science, such as the synthesis of N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, which serve as photoinitiators under LEDs for free radical or cationic photopolymerization. This opens new avenues for materials science, particularly in developing advanced photopolymerization techniques (Zhang et al., 2018).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c1-26(2)20(17-14-27(3)19-11-7-5-9-16(17)19)13-25-22(29)21(28)24-12-15-8-4-6-10-18(15)23/h4-11,14,20H,12-13H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCBLVBEFVTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

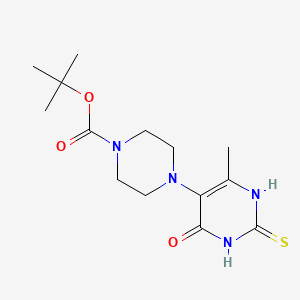
![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)
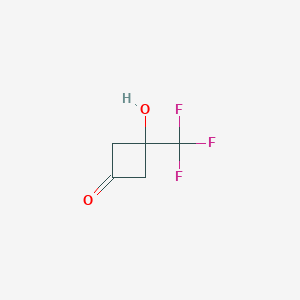
![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)
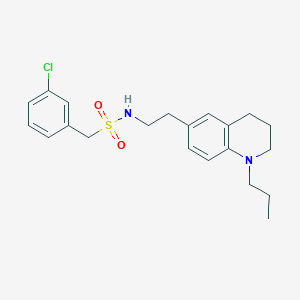
![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)
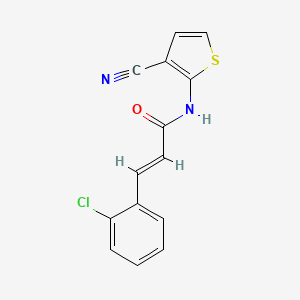
![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)
![1-({[6-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2715442.png)
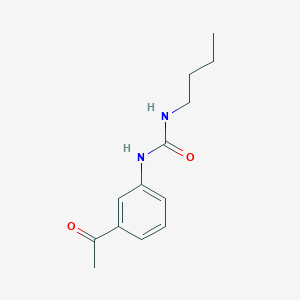
![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)
![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)
![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715447.png)
